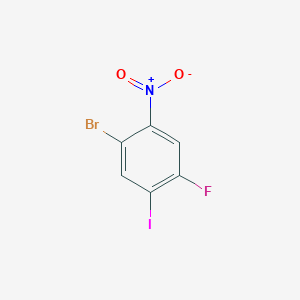

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene

Vue d'ensemble

Description

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H2BrFINO2 . It has a molecular weight of 345.89 g/mol .

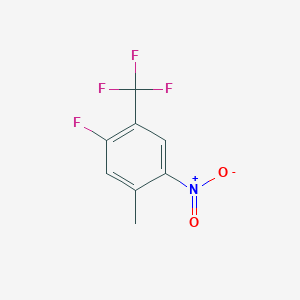

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, iodo, and nitro groups . The InChI string representation of the molecule isInChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene has a molecular weight of 345.89 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 45.8 Ų .Applications De Recherche Scientifique

Photofragment Translational Spectroscopy

- Study of Photodissociation Reactions : A study conducted by Gu et al. (2001) used photofragment translational spectroscopy (PTS) to examine the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, which is closely related to 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene. This research contributes to understanding the photodissociation mechanisms and the effect of halogen substitution in such compounds (Gu et al., 2001).

Chemical Reactivity and Interaction Studies

Reactivity in Ionic Liquids : Ernst et al. (2013, 2014) investigated the reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids, providing insights into the behavior of similar compounds like 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene in non-conventional solvents. This research is significant for understanding the chemical behavior in ionic environments (Ernst et al., 2013), (Ernst et al., 2014).

Electrochemical Reduction : A study on the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid was conducted by Ernst et al. (2014). This research provides insights into the electrochemical behavior of closely related compounds like 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene and its potential applications in electrochemical synthesis (Ernst et al., 2014).

Nanotechnology and Material Science

Nanowire Construction : Jiang et al. (2007) explored the construction of nanowires using 1-iodo-4-nitrobenzene on graphite, which could be analogous to applications involving 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene in nanotechnology and material science (Jiang et al., 2007).

Improvement in Organic Polymer Solar Cells : Research by Yang et al. (2016) indicated that 1-Bromo-4-Nitrobenzene, a compound similar to 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene, can enhance the performance of organic polymer solar cells. This suggests potential applications in improving solar cell efficiencies (Yang et al., 2016).

Synthesis and Chemical Transformations

Intermediate in Medicinal Chemistry : Zhai Guang-xin (2006) studied the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in medicinal chemistry, highlighting the potential role of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene in similar synthesis pathways (Zhai Guang-xin, 2006).

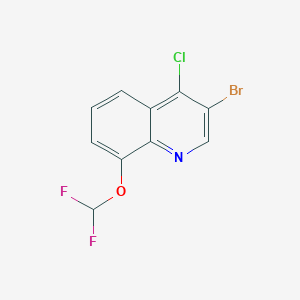

Synthesis of Complex Organic Molecules : Some et al. (2007) described new protocols for synthesizing quinolines and substituted derivatives from compounds like 1-bromo-2-nitrobenzene, which is structurally related to 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene. This research provides a foundation for complex organic synthesis involving similar halogenated nitrobenzenes (Some et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 : The electrophile (in this case, the bromine, fluorine, iodine, and nitro groups) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution could potentially lead to the formation of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene. For instance, the compound is recommended to be stored at 2-8°C for optimal stability .

Propriétés

IUPAC Name |

1-bromo-4-fluoro-5-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLWQXGCFNCLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

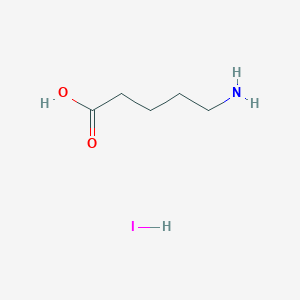

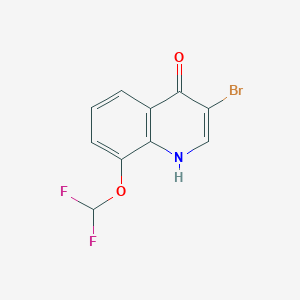

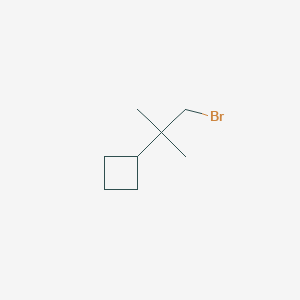

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)

![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)